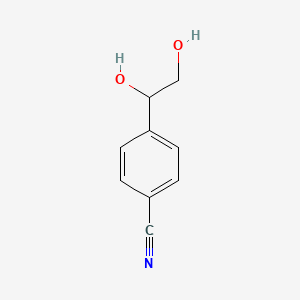

4-(1,2-Dihydroxyethyl)benzonitrile

Vue d'ensemble

Description

Synthesis of 4-(1,2-Dihydroxyethyl)benzonitrile

The compound this compound is not directly mentioned in the provided papers, but its synthesis could potentially be inferred from related compounds. For instance, the synthesis of 3,5-Dihydroxy benzonitrile, a related compound, was achieved starting from 3,5-dihydroxybenzoic acid using acetic anhydride, ammonia, and thionyl chloride, with an overall yield of 66% . This method could be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied using various spectroscopic methods. For example, the structures of some azo-benzoic acids were confirmed using NMR, UV-VIS, and IR spectroscopy . Additionally, the crystal and molecular structure of a related compound, 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole, was determined by X-ray diffraction . These techniques could be applied to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of benzonitrile derivatives can be complex. For instance, benzonitrile oxide was shown to undergo 1,3-dipolar cycloaddition with substituted furanones, leading to various isoxazolinespirodihydrofuranones . Similarly, the reactivity of this compound could be explored through reactions such as nucleophilic addition or electrophilic substitution, depending on the functional groups present.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives can be deduced from spectroscopic data and theoretical calculations. For example, the FT-IR spectra and molecular electrostatic potential analysis of pyrazole benzonitriles were used to identify reactive sites and study inter- and intra-molecular interactions . These methods, along with computational studies like HOMO-LUMO and NLO analyses, could provide insights into the properties of this compound.

Applications De Recherche Scientifique

Application in Lithium Ion Batteries

4-(Trifluoromethyl)-benzonitrile has been utilized as a novel electrolyte additive for the LiNi0.5Mn1.5O4 cathode of high voltage lithium ion batteries. This additive significantly improves the cyclic stability of the LiNi0.5Mn1.5O4, resulting in higher initial capacity and better capacity retention after extensive cycling. This improvement is attributed to the formation of a low-impedance protective film by 4-(Trifluoromethyl)-benzonitrile, which prevents oxidation decomposition of the electrolyte and suppresses manganese dissolution from the cathode (Huang et al., 2014).

Liquid Crystal Technology

Benzonitrile derivatives, including 4-n-ethoxy-4'-cyanobiphenyl, have been studied for their applications in liquid crystal technology. The physico-chemical properties, frontier orbitals, and spectral study of these molecules provide insights into their suitability for use in liquid crystal displays and other related technologies. The molecular structure and physical properties such as dipole moment and entropy significantly influence their behavior as nematic liquid crystal molecules (Tiwari et al., 2020).

Synthesis of Novel Organic Compounds

4-(Dimethyl-amino)benzonitrile (DMABN) is a prototype molecule used for dual fluorescence, and its study has led to a deeper understanding of intramolecular charge-transfer states. Research into the excited state structures of DMABN has implications for the development of new organic compounds with unique optical properties (Köhn & Hättig, 2004).

Development of New Pharmaceuticals

4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile is a nonsteroidal androgen receptor antagonist developed for the control of sebum and the treatment of androgenetic alopecia. Its synthesis and rational design demonstrate the role of benzonitrile derivatives in developing new pharmaceutical compounds (Li et al., 2008).

Environmental Degradation Studies

Studies on the microbial degradation of benzonitrile herbicides, such as dichlobenil, bromoxynil, and ioxynil, provide insights into the environmental fate of these compounds. Understanding the microbial pathways that degrade benzonitriles is crucial for environmental management and the mitigation of pollution (Holtze et al., 2008).

Orientations Futures

Mécanisme D'action

Mode of Action

Based on its structure, it can be inferred that the compound may undergo nucleophilic substitution reactions at the benzylic position . The hydroxyl groups attached to the ethyl chain may also participate in hydrogen bonding with target molecules, potentially influencing the compound’s interaction with its targets .

Pharmacokinetics

The nitrile group may also be metabolized to a carboxylic acid, which could impact its excretion .

Result of Action

Its potential to undergo nucleophilic substitution reactions suggests that it may modify target molecules, potentially altering their function .

Action Environment

The action of 4-(1,2-Dihydroxyethyl)benzonitrile may be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of its hydroxyl groups, potentially influencing its solubility and interaction with targets . Additionally, the presence of other molecules that can react with the nitrile group may also impact its stability and efficacy .

Propriétés

IUPAC Name |

4-(1,2-dihydroxyethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9,11-12H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWNTXCQEVRGRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B3034348.png)

![cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3034350.png)

![1-(Bicyclo[3.1.0]hexan-6-yl)ethanol](/img/structure/B3034352.png)

![3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3034353.png)

![1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B3034364.png)